Cas no 1564813-55-3 (N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)

N-(2-Chloro-6-methoxyphenyl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine group attached to a substituted phenyl ring. Its structure, incorporating both chloro and methoxy substituents, lends it unique reactivity, making it valuable as an intermediate in synthetic organic chemistry. The compound is particularly useful in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its ability to participate in nucleophilic and condensation reactions. Its stability under controlled conditions and selective reactivity enhance its utility in multi-step syntheses. Proper handling is required due to potential sensitivity to moisture and oxidation. This compound is typically supplied in high purity for research and industrial applications.
N-(2-chloro-6-methoxyphenyl)methylhydroxylamine structure
1564813-55-3 structure
Product name:N-(2-chloro-6-methoxyphenyl)methylhydroxylamine
CAS No:1564813-55-3
MF:C8H10ClNO2
Molecular Weight:187.623501300812
CID:5895162
PubChem ID:104816127

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-(2-chloro-6-methoxyphenyl)methylhydroxylamine
    • n-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
    • EN300-1967625
    • 1564813-55-3
    • インチ: 1S/C8H10ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4,10-11H,5H2,1H3
    • InChIKey: DEVUKIJZXPRUQN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1CNO)OC

計算された属性

  • 精确分子量: 187.0400063g/mol
  • 同位素质量: 187.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • XLogP3: 1.4

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1967625-1g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
1g
$699.0 2023-09-16
Enamine
EN300-1967625-2.5g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
2.5g
$1370.0 2023-09-16
Enamine
EN300-1967625-0.25g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
0.25g
$642.0 2023-09-16
Enamine
EN300-1967625-10g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
10g
$3007.0 2023-09-16
Enamine
EN300-1967625-5.0g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
5g
$2277.0 2023-06-03
Enamine
EN300-1967625-0.1g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
0.1g
$615.0 2023-09-16
Enamine
EN300-1967625-0.5g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
0.5g
$671.0 2023-09-16
Enamine
EN300-1967625-0.05g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
0.05g
$587.0 2023-09-16
Enamine
EN300-1967625-10.0g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
10g
$3376.0 2023-06-03
Enamine
EN300-1967625-1.0g
N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine
1564813-55-3
1g
$785.0 2023-06-03

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine 関連文献

N-(2-chloro-6-methoxyphenyl)methylhydroxylamineに関する追加情報

Introduction to N-(2-chloro-6-methoxyphenyl)methylhydroxylamine (CAS No. 1564813-55-3)

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine (CAS No. 1564813-55-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with the hydroxylamine moiety, makes it a versatile building block for designing novel therapeutic agents.

The chemical structure of N-(2-chloro-6-methoxyphenyl)methylhydroxylamine imparts distinct reactivity that is exploited in multiple synthetic pathways. The chloro group at the 2-position enhances electrophilic aromatic substitution reactions, while the methoxy group at the 6-position provides stability and influences electronic distribution across the aromatic system. This balance of reactivity and stability makes it an attractive candidate for further derivatization, enabling the development of complex molecular architectures.

In recent years, N-(2-chloro-6-methoxyphenyl)methylhydroxylamine has been extensively studied for its potential applications in drug discovery. Its structural motif is reminiscent of several pharmacophores found in known therapeutic agents, suggesting its utility in designing molecules with targeted biological activity. Specifically, researchers have explored its role in synthesizing inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are pivotal in mediating inflammatory responses and are often implicated in chronic diseases like arthritis and cancer.

One of the most compelling aspects of N-(2-chloro-6-methoxyphenyl)methylhydroxylamine is its ability to serve as a precursor for heterocyclic compounds. Heterocycles are a cornerstone of modern drug design, with many FDA-approved drugs featuring nitrogen-containing rings that contribute to their biological activity. By incorporating this compound into synthetic routes, chemists can efficiently construct complex heterocycles with tailored properties. For instance, studies have demonstrated its utility in generating imidazoles and pyrazoles, which are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

The pharmaceutical industry has also shown interest in N-(2-chloro-6-methoxyphenyl)methylhydroxylamine due to its potential role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that disrupt abnormal cell growth while minimizing side effects. The structural features of N-(2-chloro-6-methoxyphenyl)methylhydroxylamine, particularly its ability to form hydrogen bonds and interact with hydrophobic pockets within kinase active sites, make it a promising scaffold for such inhibitors.

In addition to its applications in drug development, N-(2-chloro-6-methoxyphenyl)methylhydroxylamine has found utility in materials science. Its ability to undergo cross-coupling reactions with various organic substrates has been leveraged in the synthesis of advanced materials, including conductive polymers and organic semiconductors. These materials are integral to next-generation electronic devices such as flexible displays and solar cells. The compound's unique electronic properties contribute to the formation of stable and functional materials with enhanced performance characteristics.

The synthesis of N-(2-chloro-6-methoxyphenyl)methylhydroxylamine involves multi-step organic transformations that highlight modern synthetic methodologies. Recent advancements in catalytic systems have enabled more efficient and sustainable routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the methylhydroxylamine group onto the aromatic ring with high selectivity and yield. Such improvements not only streamline the synthesis but also reduce waste generation, aligning with green chemistry principles.

Ongoing research continues to uncover new applications for N-(2-chloro-6-methoxyphenyl)methylhydroxylamine. Investigative studies are exploring its potential as an intermediate in the synthesis of antiviral agents, where its structural features could be exploited to target viral proteases or polymerases. Furthermore, its role in developing photoactive compounds for photodynamic therapy is being examined. These therapies involve using light-sensitive agents to generate reactive oxygen species that selectively destroy cancer cells.

The versatility of N-(2-chloro-6-methoxyphenyl)methylhydroxylamine extends beyond pharmaceuticals into agrochemicals. Researchers are investigating its use as a precursor for herbicides and fungicides that exhibit improved efficacy and environmental safety compared to traditional compounds. By leveraging its unique reactivity, scientists aim to develop novel agrochemicals that protect crops while minimizing ecological impact.

In conclusion, N-(2-chloro-6-methoxyphenyl)methylhydroxylamine (CAS No. 1564813-55-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features make it an invaluable intermediate in pharmaceutical synthesis, materials science, and agrochemical development. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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